molecular formula C20H23N3O3 B14764714 Lenalidomide-C5-alkyne

Lenalidomide-C5-alkyne

Cat. No.: B14764714
M. Wt: 353.4 g/mol
InChI Key: WBHWXLSIFDEANV-UHFFFAOYSA-N
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Description

Lenalidomide-C5-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a structural and functional analog of thalidomide, with enhanced anti-angiogenic, cytotoxic, and immunomodulatory properties. This compound is particularly notable for its application in targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs) technology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-C5-alkyne typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. Techniques such as design of experiments (DoE) are employed to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C5-alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Palladium on carbon in methanol.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions include various derivatives of this compound, which are used in further synthetic applications .

Scientific Research Applications

Lenalidomide-C5-alkyne has a wide range of applications in scientific research:

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-[7-(hept-6-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C20H23N3O3/c1-2-3-4-5-6-12-21-16-9-7-8-14-15(16)13-23(20(14)26)17-10-11-18(24)22-19(17)25/h1,7-9,17,21H,3-6,10-13H2,(H,22,24,25)

InChI Key

WBHWXLSIFDEANV-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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